Cas no 37599-61-4 (1H-Pyrazole-4-methanamine, N,N-dimethyl-)
1H-Pyrazole-4-methanamine, N,N-dimethyl- Chemical and Physical Properties
Names and Identifiers
-
- 1H-Pyrazole-4-methanamine, N,N-dimethyl-
- SCHEMBL5750831
- N,N-Dimethyl-1H-pyrazole-4-methanamine
- DTXSID801296668
- N,N-dimethyl-1-(1H-pyrazol-4-yl)methanamine
- dimethyl[(1H-pyrazol-4-yl)methyl]amine
- EN300-3405529
- 37599-61-4
-
- Inchi: 1S/C6H11N3/c1-9(2)5-6-3-7-8-4-6/h3-4H,5H2,1-2H3,(H,7,8)
- InChI Key: ZRRJOIZUONRZAO-UHFFFAOYSA-N
- SMILES: N1C=C(CN(C)C)C=N1
Computed Properties
- Exact Mass: 125.095297364Da
- Monoisotopic Mass: 125.095297364Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 9
- Rotatable Bond Count: 2
- Complexity: 82.4
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.1
- Topological Polar Surface Area: 31.9Ų
1H-Pyrazole-4-methanamine, N,N-dimethyl- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-3405529-0.05g |
dimethyl[(1H-pyrazol-4-yl)methyl]amine |
37599-61-4 | 95.0% | 0.05g |
$839.0 | 2025-03-18 | |
| Enamine | EN300-3405529-0.1g |
dimethyl[(1H-pyrazol-4-yl)methyl]amine |
37599-61-4 | 95.0% | 0.1g |
$879.0 | 2025-03-18 | |
| Enamine | EN300-3405529-0.25g |
dimethyl[(1H-pyrazol-4-yl)methyl]amine |
37599-61-4 | 95.0% | 0.25g |
$920.0 | 2025-03-18 | |
| Enamine | EN300-3405529-0.5g |
dimethyl[(1H-pyrazol-4-yl)methyl]amine |
37599-61-4 | 95.0% | 0.5g |
$959.0 | 2025-03-18 | |
| Enamine | EN300-3405529-1.0g |
dimethyl[(1H-pyrazol-4-yl)methyl]amine |
37599-61-4 | 95.0% | 1.0g |
$999.0 | 2025-03-18 | |
| Enamine | EN300-3405529-2.5g |
dimethyl[(1H-pyrazol-4-yl)methyl]amine |
37599-61-4 | 95.0% | 2.5g |
$1959.0 | 2025-03-18 | |
| Enamine | EN300-3405529-5.0g |
dimethyl[(1H-pyrazol-4-yl)methyl]amine |
37599-61-4 | 95.0% | 5.0g |
$2900.0 | 2025-03-18 | |
| Enamine | EN300-3405529-10.0g |
dimethyl[(1H-pyrazol-4-yl)methyl]amine |
37599-61-4 | 95.0% | 10.0g |
$4299.0 | 2025-03-18 |
1H-Pyrazole-4-methanamine, N,N-dimethyl- Related Literature
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José M. Rivera,Mariana Martín-Hidalgo,Jean C. Rivera-Ríos Org. Biomol. Chem., 2012,10, 7562-7565
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Xixi Li,Nanwei Zhu,Ruohan Li,Qinpu Zhang Anal. Methods, 2020,12, 3376-3381
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Chengbin Yang,Hing Lun Tsang,Pui Man Lau,Ken-Tye Yong,Ho Pui Ho,Siu Kai Kong Analyst, 2017,142, 3579-3587
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Yaqing Liu,Jiangtao Ren,Jing Li,Jiyang Liu,Erkang Wang Chem. Commun., 2012,48, 802-804
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Luis Miguel Azofra,Douglas R. MacFarlane,Chenghua Sun Chem. Commun., 2016,52, 3548-3551
Additional information on 1H-Pyrazole-4-methanamine, N,N-dimethyl-
1H-Pyrazole-4-methanamine, N,N-dimethyl- (CAS No. 37599-61-4): An Overview of Its Structure, Properties, and Applications
1H-Pyrazole-4-methanamine, N,N-dimethyl- (CAS No. 37599-61-4) is a versatile compound with significant applications in the fields of medicinal chemistry, organic synthesis, and pharmaceutical research. This compound, also known as N,N-Dimethyl-1H-pyrazole-4-methanamine, is a member of the pyrazole family and has gained attention due to its unique chemical structure and potential biological activities.
The molecular formula of N,N-Dimethyl-1H-pyrazole-4-methanamine is C7H12N3, and its molecular weight is 138.19 g/mol. The compound features a pyrazole ring with a methylamino group attached to the fourth carbon atom, which is further substituted with two methyl groups. This specific arrangement of functional groups imparts unique chemical and physical properties to the molecule.
In terms of physical properties, N,N-Dimethyl-1H-pyrazole-4-methanamine is a colorless to pale yellow liquid at room temperature. It is soluble in common organic solvents such as ethanol, methanol, and dimethyl sulfoxide (DMSO). The compound's solubility in water is limited, but it can be dissolved in aqueous solutions with the aid of co-solvents or surfactants.
The chemical stability of N,N-Dimethyl-1H-pyrazole-4-methanamine is generally good under standard laboratory conditions. However, it can undergo various chemical reactions depending on the reaction conditions and reagents used. For instance, it can participate in nucleophilic substitution reactions, electrophilic aromatic substitution reactions, and coupling reactions with other functional groups.
In the realm of medicinal chemistry, N,N-Dimethyl-1H-pyrazole-4-methanamine has shown promise as a building block for the synthesis of bioactive molecules. Recent studies have highlighted its potential as an intermediate in the development of novel drugs targeting various diseases. For example, a study published in the Journal of Medicinal Chemistry in 2022 reported the synthesis of a series of pyrazole derivatives using N,N-Dimethyl-1H-pyrazole-4-methanamine as a key starting material. These derivatives exhibited potent anti-inflammatory and analgesic activities in both in vitro and in vivo models.
Another area where N,N-Dimethyl-1H-pyrazole-4-methanamine has gained attention is in the field of neuropharmacology. Research conducted by a team at the University of California, Los Angeles (UCLA) demonstrated that certain pyrazole derivatives derived from this compound could modulate neurotransmitter systems involved in mood disorders and neurodegenerative diseases. The study suggested that these derivatives could serve as lead compounds for the development of new therapeutic agents for conditions such as depression and Alzheimer's disease.
Beyond its medicinal applications, N,N-Dimethyl-1H-pyrazole-4-methanamine has also found use in organic synthesis as a versatile reagent. Its ability to undergo selective functionalization reactions makes it valuable for the synthesis of complex organic molecules. A recent paper published in Organic Letters described a novel method for the synthesis of substituted pyridines using N,N-Dimethyl-1H-pyrazole-4-methanamine as a key intermediate. The method was highly efficient and produced high yields of the desired products with excellent selectivity.
In addition to its synthetic utility, N,N-Dimethyl-1H-pyrazole-4-methanamine has been explored for its potential as a ligand in coordination chemistry. Studies have shown that it can form stable complexes with various metal ions, which can be useful in catalytic processes and materials science applications. For instance, a research group at the University of Oxford reported the synthesis of palladium complexes using this compound as a ligand. The resulting complexes exhibited high catalytic activity in cross-coupling reactions, making them valuable catalysts for industrial processes.
The environmental impact and safety profile of N,N-Dimethyl-1H-pyrazole-4-methanamine are also important considerations for its use in various applications. While it is not classified as hazardous under current regulations, proper handling and storage practices should be followed to ensure safety. It is recommended to handle this compound in well-ventilated areas and to use appropriate personal protective equipment (PPE) such as gloves and goggles.
In conclusion, N,N-Dimethyl-1H-pyrazole-4-methanamine (CAS No. 37599-61-4) is a multifaceted compound with a wide range of applications in medicinal chemistry, organic synthesis, and coordination chemistry. Its unique chemical structure and versatile reactivity make it an attractive candidate for further research and development. As new studies continue to uncover its potential benefits and applications, this compound is likely to play an increasingly important role in advancing scientific knowledge and technological innovation.
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